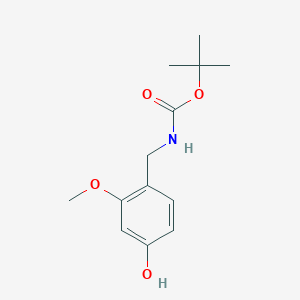
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a benzyl group substituted with hydroxy and methoxy groups, and a carbamic acid esterified with a tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester typically involves the reaction of (4-Hydroxy-2-methoxy-benzyl)amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature
Reduction: LiAlH4, ether, low temperature
Substitution: Nucleophiles like sodium azide, DMF (Dimethylformamide), elevated temperature
Major Products Formed
Oxidation: this compound can form (4-Oxo-2-methoxy-benzyl)-carbamic acid tert-butyl ester.
Reduction: The reduction can yield (4-Hydroxy-2-methoxy-benzyl)-carbinol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for amines in multi-step organic syntheses.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving carbamate esters. It can also be used in the development of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory or anti-cancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester would depend on its specific application. In general, carbamates can inhibit enzymes by carbamoylation of the active site. This compound might interact with specific molecular targets, leading to the inhibition of enzyme activity or modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid methyl ester
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid ethyl ester
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid isopropyl ester
Uniqueness
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
tert-butyl N-[(4-hydroxy-2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-5-6-10(15)7-11(9)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Clé InChI |
GZUDIQSQYBMKAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Methylisopropylamino)methyl]benzonitrile](/img/structure/B8539040.png)
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate](/img/structure/B8539051.png)

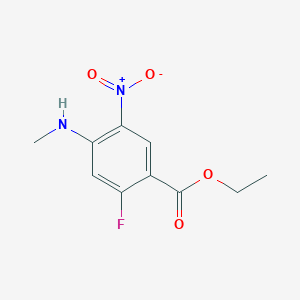
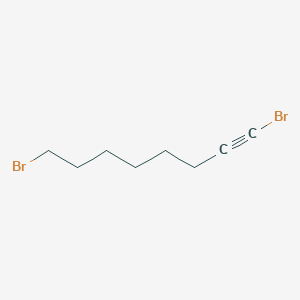

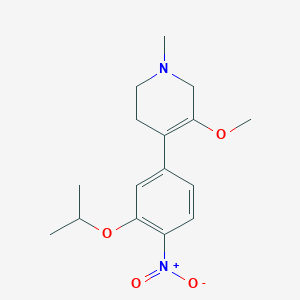

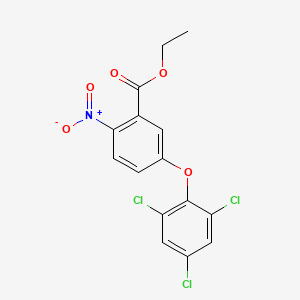



![Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8539116.png)

